molecular formula C18H17N3O3 B11673935 2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide

2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide

Cat. No.: B11673935
M. Wt: 323.3 g/mol
InChI Key: HJZQXJOCSWICAN-OVCLIPMQSA-N
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Description

2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, an ethoxy group, a hydroxyphenyl group, and a pyridinylmethyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano compound. This intermediate is then reacted with pyridin-3-ylmethylamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, industrial methods would focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde derivatives.

    Reduction: Formation of 3-ethoxy-4-hydroxyphenylamine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxy and ethoxy groups can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-hydroxyphenyl)-N-(3-pyridinylmethyl)acrylamide
  • 2-Cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(2-(4-morpholinyl)ethyl)acrylamide
  • 2-Cyano-3-(4-ethoxy-phenyl)-acrylamide

Uniqueness

2-Cyano-3-(3-ethoxy-4-hydroxy-phenyl)-N-pyridin-3-ylmethyl-acrylamide is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

InChI

InChI=1S/C18H17N3O3/c1-2-24-17-9-13(5-6-16(17)22)8-15(10-19)18(23)21-12-14-4-3-7-20-11-14/h3-9,11,22H,2,12H2,1H3,(H,21,23)/b15-8+

InChI Key

HJZQXJOCSWICAN-OVCLIPMQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CN=CC=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CN=CC=C2)O

Origin of Product

United States

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